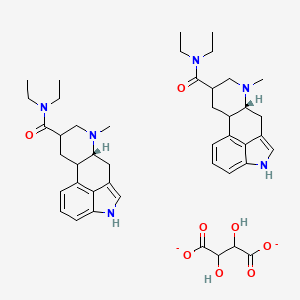

(+)-LSD tartrate

描述

Contextualization within Lysergamide (B1675752) Chemistry and Neuroscience

Lysergamide chemistry involves modifications to the lysergic acid scaffold, often derived from ergot alkaloids produced by fungi like Claviceps purpurea. caymanchem.comcaymanchem.com LSD, specifically the (+)-stereoisomer, is a prominent example of a lysergamide. wikipedia.org Its significance in neuroscience stems from its potent effects on consciousness, which are primarily mediated through interactions with serotonin (B10506) receptors, particularly the 5-HT₂A subtype. caymanchem.comcaymanchem.comheffter.orgpharmacytimes.comd-nb.info The ergoline (B1233604) scaffold embedded within lysergamides contains structural features related to the pharmacophores of monoamine neurotransmitters such as serotonin and dopamine (B1211576), which contributes to their varied receptor interactions. wikipedia.orgresearchpromo.com Research in this area seeks to elucidate the precise chemical interactions and downstream neural effects of lysergamides like (+)-LSD tartrate.

Historical Trajectories of Academic Inquiry into Ergoline Derivatives

The academic investigation into ergoline derivatives has a long history, predating modern medicine, with early uses of ergot preparations dating back to the 12th century for stimulating childbirth. wikipedia.org The isolation and characterization of ergot alkaloids began in the early 20th century, with Arthur Stoll's isolation of ergotamine tartrate in 1918 marking a significant milestone. wikipedia.orgnih.govmdpi.com This spurred intensive exploration of synthetic derivatives following the determination of the basic chemical structure of ergot alkaloids in the 1930s. wikipedia.org Albert Hofmann's synthesis of LSD in 1938 was part of a program systematically modifying the lysergamide scaffold. caymanchem.comcaymanchem.comheffter.org Although initially screened for other properties, the pharmacological significance of LSD was discovered in 1943. caymanchem.comheffter.orgscripps.edu Throughout the 1940s and 1950s, various modifications to the lysergamide structure were investigated, though none at the time were found to be as potent as LSD. caymanchem.com The understanding of the mechanism of action evolved from initial theories of serotonin antagonism to the current consensus of agonist effects at serotonin 5-HT₂ receptors. heffter.org

Current Paradigms in Basic Science Research of this compound

Current basic science research involving this compound explores various aspects, including its pharmacokinetic and pharmacodynamic properties, its interactions with specific neural receptors, and its potential utility as a research tool to understand brain dynamics. veeva.comblossomanalysis.comresearchgate.netresearchgate.net Studies are investigating the bioequivalence of different formulations, such as this compound and LSD base, to understand their comparable effects and plasma concentrations. veeva.comresearchgate.netresearchgate.net For instance, recent research indicates that oral formulations of LSD base and tartrate can be considered bioequivalent with high and similar oral bioavailability. researchgate.net

Detailed research findings often involve spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy for chemical characterization and analysis of this compound. mdpi.com IR spectra of LSD tartrate show characteristic peaks corresponding to both the LSD base and the tartrate ion. mdpi.com

Research also continues to investigate the structure-activity relationships of lysergamide derivatives, with studies examining how modifications to the ergoline structure influence receptor binding and activity. caymanchem.comcaymanchem.comheffter.orgescholarship.org While much of this work focuses on the LSD base structure, the use of this compound in research necessitates understanding the properties of this specific salt form.

| Formulation (Oral) | Bioequivalence (vs. Ethanolic LSD Base) | Oral Bioavailability |

| LSD Tartrate (Watery Solution) | Bioequivalent | ~80% |

| LSD Base (Orodispersible Film) | Bioequivalent | ~80% |

Note: Data derived from a study comparing different LSD formulations in healthy participants. researchgate.net

Basic science research also utilizes this compound in controlled studies to investigate its effects on subjective experiences and physiological parameters in humans, contributing to the understanding of how it affects the central nervous system. d-nb.infoshaunlacob.comnih.gov These studies often involve detailed measurements of responses following administration of specific doses of this compound. d-nb.infonih.gov

Structure

3D Structure of Parent

属性

CAS 编号 |

17676-08-3 |

|---|---|

分子式 |

C24H31N3O7 |

分子量 |

473.5 g/mol |

IUPAC 名称 |

(6aR,9R)-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C20H25N3O.C4H6O6/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14;5-1(3(7)8)2(6)4(9)10/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,18-;1-,2-/m11/s1 |

InChI 键 |

HQMPRARIZOUKRO-AJLBZGGQSA-N |

SMILES |

CCN(CC)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C.CCN(CC)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C.C(C(C(=O)[O-])O)(C(=O)[O-])O |

手性 SMILES |

CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

规范 SMILES |

CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(C(C(=O)O)O)(C(=O)O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

LSD 25 tartrate |

产品来源 |

United States |

Synthetic Methodologies and Stereochemical Investigations of + Lsd Tartrate

Total Synthesis Approaches to Lysergic Acid Precursors

Total synthesis of lysergic acid involves constructing the complex tetracyclic ergoline (B1233604) core from simpler starting materials. Several research groups have developed total synthesis strategies for lysergic acid, each employing different key steps and approaches to establish the correct stereochemistry. Early approaches, such as the first total synthesis by the Woodward group in 1956, often resulted in racemic mixtures of lysergic acid. wikipedia.orgnih.gov Subsequent efforts have focused on developing enantioselective routes to directly synthesize the desired (+)-lysergic acid or to allow for chiral resolution of intermediates. publish.csiro.aupublish.csiro.auresearchgate.netacs.orgresearchgate.net

Stereoselective Construction of Chirality Centers

The ergoline scaffold of lysergic acid contains two stereogenic centers at C5 and C8. publish.csiro.auwikipedia.org Achieving stereocontrol at these positions is a significant challenge in total synthesis. Different strategies have been employed to stereoselectively construct these centers. For instance, some syntheses utilize chiral auxiliaries or enantioselective reactions, such as the Evans aldol (B89426) reaction, to introduce the correct stereochemistry at early stages of the synthesis. publish.csiro.auresearchgate.netnih.govresearchgate.net Palladium-catalyzed domino cyclization reactions have also been developed to simultaneously construct ring systems and create the C5 chiral center with control over stereochemistry, often by transferring axial chirality from an allene (B1206475) precursor to the central chirality. acs.orgjst.go.jpnih.gov

Methodologies for D-Ring Cyclization

The formation of the D-ring, the six-membered tetrahydropyridine (B1245486) ring in the ergoline structure, is a critical step in lysergic acid synthesis. Various methodologies have been developed for this cyclization. Intramolecular aldol condensation is one approach used to form the D-ring. publish.csiro.aupublish.csiro.au Ring-closing metathesis (RCM) has also been employed to construct the D-ring. publish.csiro.auresearchgate.netresearchgate.net Other methods include intramolecular Mizoroki-Heck cross-coupling reactions and palladium-catalyzed domino cyclizations. publish.csiro.auresearchgate.netacs.orgresearchgate.netnih.gov

Enantioselective Synthesis Strategies for Lysergic Acid

Enantioselective total synthesis aims to produce primarily or exclusively the desired (+)-lysergic acid isomer. This is crucial because the biological activity of LSD is highly dependent on the stereochemistry at C5 and C8. publish.csiro.au Strategies for enantioselective synthesis include the use of chiral starting materials, chiral reagents, chiral catalysts, or resolution of racemic intermediates. The Szántay group, for example, achieved the first asymmetric total synthesis of lysergic acid, utilizing chiral resolution of an intermediate. publish.csiro.auresearchgate.net More recent enantioselective syntheses have employed palladium-catalyzed domino cyclization and other metal-catalyzed reactions to control the stereochemistry during ring formation. researchgate.netacs.orgnih.gov

Examples of Enantioselective Synthesis Approaches:

| Research Group | Year | Key Enantioselective Step / Strategy |

| Szántay | 2004 | Chiral resolution of intermediate publish.csiro.auresearchgate.net |

| Fujii and Ohno | 2011 | Palladium-catalyzed domino cyclization of amino allenes wikipedia.orgacs.orgjst.go.jpnih.gov |

| Jia | 2011 | Stereocontrolled total synthesis publish.csiro.au |

| Fukuyama | 2013 | Evans aldol reaction, RCM, intramolecular Heck reaction publish.csiro.auresearchgate.netnih.gov |

Semi-synthetic Pathways to (+)-LSD Tartrate from Ergot Alkaloids

(+)-LSD is commonly produced via semi-synthetic routes starting from naturally occurring ergot alkaloids, primarily lysergamides such as ergotamine or ergometrine, which are found in the ergot fungus Claviceps purpurea. europa.euunodc.orgnih.gov These alkaloids already contain the ergoline core structure with the correct absolute configuration at C5. publish.csiro.aunih.gov

The semi-synthetic process typically involves the hydrolysis of the amide linkage in the ergot alkaloid to yield lysergic acid. unodc.orgwikipedia.orgnih.gov This lysergic acid is then reacted with diethylamine (B46881) to form lysergic acid diethylamide (LSD). unodc.orgrecovered.org Several methods exist for the amidation of lysergic acid with diethylamine, including using coupling reagents such as N,N-carbonyldiimidazole or by forming a mixed anhydride (B1165640) with trifluoroacetic anhydride. unodc.org Another method involves converting lysergic acid to the hydrazide, then to the azide, and finally reacting with diethylamine. unodc.org

The resulting LSD freebase is then converted to the tartrate salt by reaction with tartaric acid. europa.eurecovered.org This salt form is preferred for its stability and water solubility. europa.eu

Stereochemical Control and Isomerism in (+)-LSD Synthesis

Stereochemical control is paramount in the synthesis of (+)-LSD due to the significant difference in biological activity between stereoisomers. Lysergic acid has two stereocenters at C5 and C8, leading to four possible stereoisomers: (+)-lysergic acid, (-)-lysergic acid, (+)-isolysergic acid, and (-)-isolysergic acid. wikipedia.orgnih.gov (+)-Lysergic acid has the (5R, 8R) configuration. LSD, being the diethylamide of lysergic acid, also possesses these two stereocenters. The biologically active form is (+)-LSD, which corresponds to the (5R, 8R) configuration. publish.csiro.auwikipedia.org

The stereochemistry at C8, which is adjacent to the carboxyl/amide group, is particularly labile and can undergo epimerization under certain conditions, leading to the formation of isolysergic acid derivatives (with the 8S configuration). publish.csiro.aunih.gov

Diastereomeric Preference and Equilibration Phenomena

During the synthesis of lysergic acid and its derivatives, including LSD, diastereomeric mixtures can arise, particularly at the C8 position. The stereochemistry at C8 is prone to epimerization, especially under basic or high-temperature conditions. nih.govtotal-synthesis.com This can lead to an equilibrium between the lysergic acid (8R) and isolysergic acid (8S) configurations. publish.csiro.aunih.gov

Research has shown that while some synthetic steps might initially produce a mixture of C8 epimers, it is often possible to favor the desired (+)-lysergic acid configuration through controlled reaction conditions or by exploiting the thermodynamic preference for the lysergic acid isomer under specific equilibration protocols. publish.csiro.aunih.govpnas.org For instance, heating isolysergic acid in methanol (B129727) or with barium hydroxide (B78521) at high temperatures can convert it back to lysergic acid. nih.gov Similarly, in some synthetic routes, epimerization of a dihydro-isolysergic acid intermediate has been used to obtain the correct (+)-lysergic acid stereochemistry at C8. publish.csiro.au

Understanding and controlling these diastereomeric preferences and equilibration phenomena are crucial for maximizing the yield and purity of the desired (+)-lysergic acid precursor and, consequently, this compound. Techniques such as variable-temperature NMR spectroscopy and chromatographic methods are used to analyze and separate diastereomers. europa.euacs.org

Chromatographic Resolution Techniques for Enantiomers

Chromatographic techniques are essential for the separation and purification of LSD, particularly for resolving the desired (+)-LSD enantiomer from other stereoisomers, such as (-)-LSD and iso-LSD recovered.orgljmu.ac.uk. Enantiomers are stereoisomers that are non-superimposable mirror images of each other, and they exhibit identical chemical and physical properties in achiral environments, making their separation challenging nih.govacs.org. Chromatographic resolution of enantiomers requires a chiral environment, which can be provided by a chiral stationary phase or a chiral additive in the mobile phase nih.govacs.orgresearchgate.nettandfonline.com.

Various chromatographic methods have been employed for the analysis and separation of LSD and its isomers. Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are commonly used analytical techniques ljmu.ac.ukwiley.comnih.gov.

For the separation of LSD isomers, including the differentiation of (+)-LSD from iso-LSD, techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) have been investigated ljmu.ac.uknih.gov. Derivatization with agents like 2,2,2-trifluoro-N,N-bis(trimethylsilyl)acetamide (BSTFA) can improve GC separation of isomers ljmu.ac.uk.

Liquid chromatography with chiral stationary phases is a widely used technique for enantiomeric resolution in pharmaceutical analysis acs.orgresearchgate.net. While specific detailed protocols for the preparative chiral chromatographic resolution of (+)-LSD from (-)-LSD were not extensively detailed in the search results, the principles of chiral chromatography apply. Chiral stationary phases are designed to interact differently with each enantiomer, leading to their separation based on differential retention times tandfonline.comresearchgate.net.

Studies on the chromatographic separation of other chiral compounds, such as amino acids and mandelic acid derivatives, demonstrate the effectiveness of chiral stationary phases and specific mobile phase compositions for achieving enantiomeric resolution researchgate.netrsc.orgscielo.org.arnih.gov. For instance, chiral HPLC using columns like Astec CHIROBIOTIC® R or CHIRALPAK® phases with appropriate mobile phases (e.g., containing chiral selectors or specific solvent mixtures) can achieve baseline separation of enantiomers researchgate.netnih.gov.

Data from studies on related chiral separations suggest that factors such as the choice of chiral stationary phase, mobile phase composition (including chiral additives), temperature, and flow rate significantly influence the resolution of enantiomers researchgate.netscielo.org.arnih.gov.

Here is an example of how data from a chiral separation study on a different compound might be presented in a table format, illustrating the type of data relevant to chromatographic resolution:

| Chiral Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Temperature (°C) | Retention Time R-enantiomer (min) | Retention Time S-enantiomer (min) | Resolution (Rs) |

| Chiralpak AD-H | n-hexane:ethanol:methanesulfonic acid (900:100:0.1) | 1.0 | Ambient | 8.15 | 9.23 | >4.0 |

| Crownpak CR (+) | Perchloric acid buffer (pH 1.0) | Not specified | Not specified | Not specified | Not specified | Achieved separation |

The development of specific chromatographic methods for the chiral separation of LSD enantiomers is crucial for both analytical purposes, such as determining enantiomeric purity, and potentially for preparative separation if pure enantiomers are required for research or other applications.

Advanced Analytical Techniques for + Lsd Tartrate Characterization

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are fundamental in separating (+)-LSD tartrate from other components in a sample matrix before detection and analysis.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a widely used technique for the analysis of this compound, particularly for quantitative determination in various sample types, including illicit blotter papers. HPLC coupled with ultraviolet (UV) detection is a common approach. Studies have optimized and validated HPLC-UV methods for the quantification of LSD in illicit samples, demonstrating satisfactory analytical performance in terms of linearity, precision, recovery, limits of detection, and quantification scielo.brscielo.brresearchgate.net. For instance, one study reported a linear range between 0.05 and 20.00 µg/mL for LSD determination using HPLC-UV, with detection and quantification limits of 0.01 and 0.05 µg/mL, respectively scielo.brresearchgate.net. The use of a high polarity solvent mixture, such as methanol (B129727):water (1:1), has been found to be efficient for extracting LSD tartrate from blotter papers for HPLC analysis scielo.brscielo.brresearchgate.net.

Table 1: Example HPLC-UV Parameters for LSD Analysis

| Parameter | Value |

| Column | Zorbax Eclipse XDB - C8, 5 µm |

| Mobile Phase | Methanol:Water (1:1) (for extraction) |

| Detection | UV |

| Linear Range | 0.05 - 20.00 µg/mL scielo.brresearchgate.net |

| Limit of Detection | 0.01 µg/mL scielo.brresearchgate.net |

| Limit of Quantification | 0.05 µg/mL scielo.brresearchgate.net |

Gas Chromatography (GC) for Volatile Species and Degradation Analysis

Gas chromatography (GC) is another valuable technique, particularly when coupled with mass spectrometry (MS), for the analysis of LSD and its analogs. While LSD itself can be challenging to analyze by GC due to its relatively low volatility and potential for thermal degradation, derivatization techniques can be employed to improve its suitability for GC analysis nih.govmdpi.com. GC-MS is often used for identification and can also be applied to detect and analyze volatile degradation products nih.govresearchgate.net. However, it has been noted that some N1-acylated LSD derivatives can undergo deacylation to LSD during GC-MS analysis, requiring careful consideration during interpretation nih.govresearchgate.net. Studies have explored different GC-MS methods, including those involving derivatization with agents like BSTFA, for the analysis and differentiation of lysergamides ljmu.ac.uknih.gov.

Liquid Chromatography Coupled with Photodiode Array Detection (LC-PDA)

LC coupled with photodiode array detection (LC-PDA) is a powerful technique for the analysis of this compound, offering both chromatographic separation and the acquisition of UV-Vis spectra. LC-PDA allows for the differentiation of compounds based on their retention times and characteristic UV absorption profiles nih.govresearchgate.netresearchgate.net. This is particularly useful for identifying LSD and distinguishing it from closely related substances or impurities that may co-elute nih.govresearchgate.net. The UV spectra obtained from LC-PDA can provide valuable information for the identification of lysergamides nih.govresearchgate.net.

Spectrometric Approaches for Structural Elucidation and Identification

Spectrometric methods are crucial for confirming the structural identity of this compound and for gaining detailed information about its molecular structure.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the intact molecule and its fragments, which is essential for identification. High-resolution mass spectrometry (HRMS) offers greater mass accuracy, allowing for the determination of elemental compositions and more confident identification of compounds nih.govresearchgate.netnih.gov. MS and HRMS are widely used in forensic and analytical laboratories for the characterization of LSD and its analogs nih.govnih.govresearchgate.netnih.govcore.ac.uk. Different ionization techniques, such as electrospray ionization (ESI), are commonly employed in conjunction with MS nih.govnih.govcore.ac.uk. The fragmentation patterns observed in MS can provide diagnostic ions that help confirm the structure of LSD nih.govnih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS/HPLC-MS)

Coupling liquid chromatography (HPLC or LC) with mass spectrometry (LC-MS or HPLC-MS) is a highly effective approach for the analysis of this compound, particularly in complex matrices ljmu.ac.uknih.govcore.ac.ukresearchgate.netcjph.com.cn. LC-MS combines the separation power of LC with the identification capabilities of MS, allowing for the detection and characterization of LSD even in trace amounts researchgate.net. LC-MS/MS (tandem mass spectrometry) provides even greater selectivity and sensitivity by fragmenting selected ions and monitoring the resulting product ions nih.govresearchgate.netresearchgate.netcjph.com.cnresearchgate.net. This is particularly useful for confirming the presence of LSD in biological samples or complex mixtures and for differentiating it from isomers or isobaric compounds ljmu.ac.ukresearchgate.net. Various LC-MS methods, including those using quadrupole time-of-flight (QTOF) and triple quadrupole mass analyzers, have been applied to the analysis of LSD and its derivatives nih.govnih.govcore.ac.uk.

Table 2: Example LC-MS Parameters for Lysergamide (B1675752) Analysis

| Parameter | Value |

| LC System | Agilent 1100 |

| Column | Restek Allure PFPP (5 µm, 50 × 2.1mm) nih.gov |

| Mobile Phase A | 0.1% formic acid in water nih.gov |

| Mobile Phase B | 0.1% formic acid in acetonitrile (B52724) nih.gov |

| Flow Rate | 0.80 mL/min nih.gov |

| Injection Volume | 1 µL nih.gov |

| Column Temperature | 30 °C nih.gov |

| MS Detector | Agilent LC-MSD (positive ESI mode) nih.gov |

| Scan Mode | m/z 70 – 500 nih.gov |

Table 3: Characteristic Mass Spectral Ions for LSD

| m/z | Possible Fragment Ion | Reference |

| 323 | [M]+ | researchgate.net |

| 221 | Fragment ion | researchgate.net |

| 207 | Fragment ion | researchgate.net |

| 181 | Fragment ion | researchgate.net |

| 72 | Iminium ion | ljmu.ac.ukresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds. For the analysis of LSD, including its tartrate salt, GC-MS can be employed, although some limitations exist due to the compound's temperature instability and potential for irreversible adsorption. mdpi.com Sample preparation, often involving extraction into solvents like methanol, is typically performed before GC-MS analysis. unodc.orgmdpi.com Derivatization, such as trimethylsilylation, can be used to improve the volatility and chromatographic behavior of LSD for GC-MS analysis. uc.pt

The electron ionization (EI) mass spectrum of LSD provides characteristic fragmentation patterns that aid in its identification. Prominent ions observed in the mass spectrum of LSD include m/z 323 (molecular ion), along with fragment ions at m/z 221, 181, 222, 207, 72, 223, and 324. europa.euresearchgate.net These fragmentation ions are indicative of specific structural features of the lysergamide core and the diethylamide group.

| m/z Value | Proposed Fragment |

| 323 | Molecular ion |

| 221 | Fragment ion |

| 181 | Fragment ion |

| 72 | Iminium ion |

GC-MS methods have been developed and validated for the identification and quantification of LSD in various samples, including seized materials like blotter papers. uc.pt

Tandem Mass Spectrometry (MS/MS) and Orbitrap-MS Applications

Tandem Mass Spectrometry (MS/MS) provides enhanced specificity and sensitivity for the analysis of this compound. This technique involves multiple stages of mass analysis, allowing for the selection of parent ions and their subsequent fragmentation to produce characteristic product ions. mdpi.com LC-MS/MS, coupling liquid chromatography with tandem mass spectrometry, is a powerful approach for the analysis of LSD and its analogs, overcoming some of the limitations of GC-MS for less volatile compounds. mdpi.comnih.gov

Electrospray ionization (ESI) is commonly used in LC-MS/MS for LSD analysis, generating protonated molecules. nih.govnih.gov The fragmentation of the protonated molecule in MS/MS provides a wealth of structural information. Studies have proposed fragmentation patterns for LSD and its analogs based on MS/MS data, which are valuable for identifying known compounds and elucidating the structures of new derivatives. researchgate.net

Orbitrap-MS, a type of high-resolution mass spectrometry, offers high mass accuracy and resolving power, which is particularly useful for accurate mass measurements and elemental composition determination of this compound and its fragments. researchgate.net The application of Orbitrap-MS, sometimes coupled with techniques like matrix-assisted ionization inlet, has been shown to provide mass spectral information consistent with that obtained from QTOF-MS/MS, aiding in the analysis of LSD and its derivatives in various matrices. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the elucidation of chemical structures, providing detailed information about the arrangement of atoms within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the complete structural assignment of this compound. nih.gov

1D NMR experiments, such as 1H NMR and 13C NMR, provide information on the types of protons and carbons present in the molecule and their chemical environments. For this compound, 1H NMR spectra reveal characteristic signals for the protons of both the LSD molecule and the tartrate counterion. Analysis of the chemical shifts, multiplicities, and integration of these signals helps in assigning specific protons to different parts of the molecule. nih.govresearchgate.net For instance, the methine protons of the tartrate can be observed as a singlet in the 1H NMR spectrum. nih.gov

Studies utilizing 1D and 2D NMR spectroscopy on LSD tartrate samples have confirmed the expected structural features and the molar ratio of LSD to tartaric acid in the salt. mdpi.comnih.gov For example, 1H NMR analysis of a commercial LSD tartrate sample showed a 1:1 molar ratio of tartaric acid to LSD based on signal integration. nih.gov

Hyphenated techniques like LC-NMR combine the separation power of liquid chromatography with the structural elucidation capabilities of NMR spectroscopy. mdpi.com This is particularly useful for analyzing mixtures containing this compound, allowing for the separation of components before obtaining their individual NMR spectra. LC-NMR can be operated in different modes, including continuous flow, stop-flow, and loop/cartridge storage, depending on the sample concentration and the required sensitivity. mdpi.com

Integrating mass spectrometry with LC-NMR in LC-NMR-MS systems provides even more comprehensive analytical power. mdpi.com The MS detector provides molecular weight information and fragmentation data, complementing the structural details obtained from NMR. This combination is highly effective for the analysis of complex samples and the identification of unknown compounds, including potential impurities or related substances present with this compound. While general principles of LC-NMR and LC-NMR-MS are well-established for structural elucidation of various compounds, specific detailed applications focusing solely on this compound in complex mixtures using these hyphenated systems were not extensively detailed in the provided search results. However, the general applicability of these techniques for complex mixture analysis and structural elucidation supports their potential use for this compound.

1D and 2D NMR Spectroscopy for Complete Structural Assignment

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. IR spectroscopy can be used to analyze both LSD base and its tartrate salt. mdpi.comoup.com The IR spectrum of this compound exhibits absorption bands corresponding to the functional groups of both the LSD molecule and the tartrate counterion. mdpi.com

Key absorption bands in the IR spectrum of LSD tartrate include those associated with C=O stretching vibrations from the diethylamide group of LSD and the carboxylate groups of tartaric acid. mdpi.comresearchgate.net Studies comparing experimental and theoretical IR spectra of LSD tartrate have shown good agreement, with characteristic C=O stretching vibrations appearing in specific wavenumber ranges. mdpi.comresearchgate.net For example, the C=O groups of LSD tartrate have shown experimental absorptions at 1716 and 1698 cm⁻¹. mdpi.comresearchgate.net

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| C=O (LSD amide) | ~1630-1680 (typical amide I) |

| C=O (Tartrate) | ~1700-1750 (carboxylic acid/carboxylate) |

| N-H (Indole) | ~3200 |

IR spectroscopy, including techniques like Fourier Transform Infrared (FT-IR), is used in forensic analysis for the identification of LSD and its salts. unodc.orgswgdrug.org GC-solid-state infrared analysis has also been employed in the characterization of lysergamides, providing IR spectra of compounds after separation by gas chromatography. researchgate.netnih.gov

Molecular Pharmacology and Receptor Binding Kinetics of + Lsd Tartrate

Quantitative Receptor Binding Profiles and Ligand Affinities

(+)-LSD tartrate exhibits high affinity for numerous aminergic receptors. Studies employing radioligand binding assays have quantified the affinity of LSD for various receptor subtypes, providing insight into its promiscuous binding profile.

(+)-LSD demonstrates high affinity binding to a majority of serotonin (B10506) receptor subtypes, with the notable exceptions being the 5-HT3 and 5-HT4 receptors wikipedia.orgrjptonline.org. Key interactions include those with the 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors, which are considered significant targets for its effects wikipedia.orgrjptonline.orgljmu.ac.uk. Affinities in the low nanomolar range have been reported for these subtypes. For instance, reported Ki values for human serotonin receptors include 0.64–4.92 nM for 5-HT1A, 0.76–21.4 nM for 5-HT2A, 0.977–8.91 nM for 5-HT2B, and 1.1–45.7 nM for 5-HT2C rjptonline.org. LSD has also been reported to bind to 5-HT5A and 5-HT6 receptors with high affinity wikipedia.orgrjptonline.orgljmu.ac.uk.

| Receptor Subtype (Human) | Reported Ki Range (nM) |

| 5-HT1A | 0.64–4.92 |

| 5-HT2A | 0.76–21.4 |

| 5-HT2B | 0.977–8.91 |

| 5-HT2C | 1.1–45.7 |

| 5-HT6 | 2.29 |

| 5-HT1D | 14 |

| 5-HT5A | 8.6 (ECPLA, similar to LSD) ljmu.ac.uk |

Note: Ki values can vary depending on the specific assay conditions and source.

Beyond its prominent interactions with serotonin receptors, (+)-LSD also engages with dopaminergic receptors, including D1 and D2 subtypes wikipedia.orgrjptonline.orgguidetopharmacology.orgresearchgate.netnih.gov. While its affinity for dopamine (B1211576) receptors is generally lower compared to its affinity for most serotonin receptors, this interaction is considered potentially significant wikipedia.orgrjptonline.org. Studies have indicated that LSD and its analogs compete for both D1-like and D2-like dopamine receptors researchgate.net. Reported Ki values for D1 receptors are around 180 nM, and for D2 receptors, around 125.89 nM guidetopharmacology.org.

| Receptor Subtype (Human) | Reported Ki (nM) |

| D1 | 180 guidetopharmacology.org |

| D2 | 125.89 guidetopharmacology.org |

Note: Ki values can vary depending on the specific assay conditions and source.

(+)-LSD also exhibits affinity for adrenergic receptors, including alpha1 and alpha2 subtypes wikipedia.orgresearchgate.netnih.gov. Affinity for alpha2A and alpha2B adrenergic sites has been reported in the nanomolar range (e.g., Ki values of 144 nM for alpha2A and 62.3 nM for alpha2B, based on studies with an LSD analog and comparison to reported LSD affinities) nih.gov. Conversely, studies have suggested negligible affinity for beta1 and beta2 adrenergic receptors nih.gov.

| Receptor Subtype | Reported Ki (nM) |

| alpha2A | ~37–144 nih.gov |

| alpha2B | ~62.3–82 nih.gov |

| beta1 | Negligible nih.gov |

| beta2 | Negligible nih.gov |

Note: Ki values can vary depending on the specific assay conditions and source, and some values are inferred from studies with LSD analogs.

Dopaminergic Receptor Engagement (e.g., D1, D2)

Functional Characterization of Receptor Agonism and Partial Agonism

Functionally, (+)-LSD acts as a ligand that can induce conformational changes in receptors, leading to downstream signaling. It is characterized as a non-selective serotonin receptor modulator wikipedia.org. While often described as an agonist, particularly at 5-HT2A receptors which are strongly implicated in its psychedelic effects wikipedia.orgrjptonline.orgljmu.ac.uk, studies have also characterized it as a partial agonist at several serotonin receptor subtypes, including 5-HT2A, 5-HT2B, and 5-HT2C, depending on the specific functional assay used ljmu.ac.uknih.govfrontiersin.org. At 5-HT2A, it can act as a highly efficacious Gq-agonist nih.gov.

A key aspect of LSD's functional profile is its demonstration of functional selectivity or biased signaling. At the 5-HT2A receptor, LSD has been shown to preferentially recruit β-arrestin signaling over G protein activation wikipedia.orgfrontiersin.org. Furthermore, it can activate distinct intracellular pathways, such as stimulating phospholipase A2 at 5-HT2A and 5-HT2C receptors, in contrast to the phospholipase C activation typically mediated by the endogenous ligand serotonin wikipedia.orgfrontiersin.org.

At dopaminergic receptors, LSD displays agonist and partial agonist activity, including partial agonism at D1-like receptors and agonist/partial agonism at D2 receptors researchgate.net. It also shows partial agonism at alpha2A and alpha2B adrenergic receptors nih.gov.

Elucidation of Binding Kinetics and Receptor Residence Time

A significant factor contributing to the prolonged effects of (+)-LSD is its exceptionally slow dissociation rate from certain receptors, particularly the 5-HT2A and 5-HT2B subtypes blossomanalysis.comnih.govneurosciencenews.comnih.gov. This slow unbinding results in a long receptor residence time, meaning the drug remains bound to the receptor for an extended period blossomanalysis.comneurosciencenews.comnih.gov.

Structural and molecular dynamics simulation studies have provided insights into the molecular mechanisms underlying LSD's slow binding kinetics. The crystal structure of LSD bound to the human 5-HT2B receptor revealed conformational rearrangements that accommodate the LSD molecule within the binding pocket blossomanalysis.comnih.gov. Crucially, these studies suggest that a "lid" formed by extracellular loop 2 (EL2) at the entrance to the binding pocket plays a critical role in trapping LSD, thereby contributing to its slow dissociation rate from both 5-HT2B and 5-HT2A receptors blossomanalysis.comnih.govneurosciencenews.comnih.govmdpi.com. Molecular dynamics simulations indicate that fluctuations in the position of this EL2 lid are necessary for LSD to enter or exit the binding pocket blossomanalysis.com. Furthermore, mutations designed to increase the mobility of this EL2 lid have been shown to significantly accelerate LSD's binding kinetics and selectively impact downstream signaling, such as dampening β-arrestin2 recruitment blossomanalysis.comneurosciencenews.com. This structural feature provides a molecular explanation for the long residence time and sustained effects associated with (+)-LSD.

Ligand-Induced Receptor Conformational Changes and Selectivity

Ligand binding to GPCRs, including serotonin receptors, induces conformational changes that are critical for receptor activation and downstream signaling. plos.orgbiorxiv.orgelifesciences.org The binding of (+)-LSD to serotonin receptors leads to specific conformational rearrangements. nih.govnih.gov The crystal structure of (+)-LSD bound to 5-HT2BR demonstrates how the receptor accommodates the ligand, providing a structural basis for the conformational selectivity related to the diethylamide moiety of (+)-LSD. nih.govresearchgate.net The conformation of the diethylamide group of (+)-LSD when bound to 5-HT2BR differs significantly from its conformation in a receptor-free state, involving a substantial rotation. nih.gov This specific conformation of the diethylamide moiety appears crucial for receptor function, particularly for β-arrestin recruitment. nih.govnih.gov

The positioning of (+)-LSD within the binding pocket, mediated by the amide substituent, is suggested to be important for its signaling properties. nih.gov Compared to other ergoline (B1233604) ligands like ergotamine, (+)-LSD is positioned more shallowly within the orthosteric pocket, closer to extracellular loop 2. nih.gov This positioning induces conformational changes, including helical movements and repositioning of residues, suggesting altered dynamic states of the receptor. nih.gov Specific residue changes in the orthosteric pocket, such as those in T114, E363, and M218, are observed when comparing the (+)-LSD-bound 5-HT2BR structure to that bound by other ligands like ergotamine. nih.gov These changes likely reflect distinct ligand-receptor interactions and the receptor's plasticity. nih.gov

Functional selectivity, or biased agonism, is a phenomenon where a ligand stabilizes specific receptor conformations that preferentially activate certain signaling pathways over others. blossomanalysis.comescholarship.orgfrontiersin.orgmdpi.comresearchgate.net (+)-LSD has been shown to exhibit functional selectivity at serotonin receptors. wikipedia.orgblossomanalysis.comescholarship.orgfrontiersin.org The conformation adopted by the intracellular loop 2 (ICL2) of the 5-HT2AR has been implicated in the distinct responses elicited by hallucinogenic agonists like (+)-LSD compared to non-hallucinogenic ones. acs.org Molecular dynamics simulations suggest that (+)-LSD induces specific structural and dynamic differences in the 5-HT2AR compared to non-hallucinogenic ligands, particularly in the conformation explored by ICL2. acs.org

Downstream Intracellular Signaling Pathways Associated with Receptor Activation

Activation of serotonin receptors by (+)-LSD triggers various intracellular signaling cascades. (+)-LSD is known to activate canonical G protein-mediated signaling pathways at many GPCRs. nih.govblossomanalysis.comescholarship.org However, it also potently activates the non-canonical β-arrestin pathway at most biogenic amine GPCRs, including nearly all serotonin receptors. nih.govblossomanalysis.comescholarship.org

G-protein Dependent Signaling (e.g., Gq-mediated pathways)

The classical pathway associated with 5-HT2A receptor signaling involves the activation of Gαq/11 proteins. nih.govresearchgate.net This leads to the stimulation of phospholipase Cβ (PLCβ), which catalyzes the hydrolysis of phosphatidylinositol-4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). nih.govresearchgate.net IP3 promotes the release of intracellular calcium, and DAG, along with calcium, activates protein kinase C (PKC). nih.govtaylorandfrancis.com

Studies using genetically modified mice lacking the Gαq gene have highlighted the crucial role of the Gq signaling pathway in the behavioral effects induced by hallucinogenic drugs acting on 5-HT2AR. nih.gov While 5-HT2ARs can couple to other G proteins besides Gq, the Gq-mediated pathway is considered a likely target for initiating events leading to hallucinogenic behavior. nih.gov Activation of 5-HT2AR by (+)-LSD can elicit signaling characteristic of Gq/11-protein subtypes. researchgate.net However, the formation of a receptor heterocomplex between 5-HT2AR and metabotropic glutamate (B1630785) 2 receptor (mGlu2) can lead to (+)-LSD activating both Gq/11- and Gi/o-dependent signaling. researchgate.net

(+)-LSD has been confirmed to be a potent agonist at 5-HT2AR for recruiting miniGαq. acs.org Data from recruitment assays indicate that (+)-LSD shows high efficacy and potency for this Gq recruitment. acs.org

β-Arrestin Recruitment and Biased Agonism Mechanisms

In addition to G protein coupling, (+)-LSD also promotes the recruitment of β-arrestin proteins to activated serotonin receptors. nih.govblossomanalysis.comescholarship.orgfrontiersin.orgresearchgate.netnih.govresearchgate.netbiorxiv.org β-arrestins play roles in terminating G protein signaling, receptor desensitization and internalization, and initiating G protein-independent signaling pathways. mdpi.comresearchgate.net

(+)-LSD is considered a β-arrestin-biased agonist at the 5-HT2AR, meaning it preferentially stabilizes a receptor conformation that favors β-arrestin recruitment over G protein activation. wikipedia.orgblossomanalysis.comescholarship.orgfrontiersin.org This biased signaling is an area of significant research interest as it may contribute to the unique pharmacological profile of (+)-LSD. escholarship.orgresearchgate.net The β-arrestin bias of (+)-LSD at the 5-HT2B receptor appears to be linked to its long residence time in the receptor's orthosteric pocket. researchgate.net

Studies in β-arrestin knockout mice have investigated the roles of β-arrestin1 and β-arrestin2 in mediating the behavioral effects of (+)-LSD. nih.govresearchgate.netbiorxiv.org These studies suggest that the psychedelic drug-like actions of (+)-LSD in mice appear to require β-arrestin2, but not β-arrestin1. nih.govresearchgate.netbiorxiv.org While 5-HT2AR binds to both β-arrestin1 and β-arrestin2, some psychedelics, including (+)-LSD, show a preference for β-arrestin2 recruitment. researchgate.net

Kinetic measurements have shown that both (+)-LSD-mediated β-arrestin2 recruitment and Gq-mediated signaling increase with prolonged compound incubation, correlating with (+)-LSD's extended residence time at the receptors. escholarship.org

Here is a summary of some research findings related to (+)-LSD's receptor interactions and signaling:

| Receptor Subtype | Binding Affinity (Ki) | Primary Coupled G-protein | β-Arrestin Recruitment | Notes | Source |

| 5-HT2A | High | Gq/11, Gi/o (in heterocomplex) | Yes (biased towards β-arrestin2) | Major target for psychoactive effects. wikipedia.orgnih.gov Involved in Gq signaling leading to PLC activation. nih.govresearchgate.net β-arrestin2 recruitment appears important for psychedelic-like behaviors in mice. nih.govresearchgate.netbiorxiv.org | wikipedia.orgnih.govescholarship.orgfrontiersin.orgnih.govresearchgate.netresearchgate.netacs.orgnih.govresearchgate.netbiorxiv.org |

| 5-HT2B | High | Gq/11 | Yes (preferential engagement over Gq) | Used as a model for structural studies. neurosciencenews.comnih.govresearchgate.netnih.govosti.gov Long residence time linked to β-arrestin bias. researchgate.net | nih.govneurosciencenews.comnih.govresearchgate.netblossomanalysis.comescholarship.org |

| 5-HT1A | High | Gi/o | Not specified in sources | (+)-LSD binds with high affinity. wikipedia.orgnih.govacs.org | wikipedia.orgnih.govacs.org |

| 5-HT1B | High | Gi/o | Not specified in sources | (+)-LSD binds with high affinity. nih.gov | nih.gov |

| 5-HT2C | High | Gq/11 | Yes | (+)-LSD binds with high affinity. wikipedia.orgnih.gov Exhibits functional selectivity activating phospholipase A2. wikipedia.org | wikipedia.orgnih.gov |

| 5-HT5A | High | Not specified in sources | Not specified in sources | (+)-LSD binds with high affinity. wikipedia.orgnih.gov | wikipedia.orgnih.gov |

| 5-HT6 | High | Gs | Not specified in sources | (+)-LSD binds with high affinity. wikipedia.orgnih.gov | wikipedia.orgnih.gov |

| Dopamine D1-D4 | Modest to High | Various | Not specified in sources | (+)-LSD shows affinity, though generally lower than for serotonin receptors. wikipedia.orgnih.gov | wikipedia.orgnih.gov |

| Adrenergic | Not specified | Various | Not specified in sources | (+)-LSD shows affinity. wikipedia.orgnih.gov | wikipedia.orgnih.gov |

Note: The specific Ki values can vary depending on the study and experimental conditions. The table summarizes general affinity trends mentioned in the provided sources.

Metabolic Pathways and Pre Clinical Pharmacokinetics of + Lsd Tartrate

In Vitro Characterization of Biotransformation Pathways

In vitro studies utilizing human liver enzyme systems have been instrumental in elucidating the metabolic pathways of LSD. These investigations typically employ human liver microsomes or S9 fractions to simulate hepatic metabolism. The primary metabolic reactions observed include N-dealkylation and hydroxylation. nih.govnih.gov

Identification of Cytochrome P450 Enzyme Involvement

Multiple cytochrome P450 (CYP) enzymes have been identified as significant contributors to LSD metabolism. Studies using human liver microsomes and recombinant CYP enzymes have demonstrated the involvement of several key isoforms. CYP2D6, CYP2E1, and CYP3A4 have been shown to contribute significantly to the formation of nor-LSD (N-demethyl-LSD). uc.ptnih.gov The formation of the major metabolite, 2-oxo-3-hydroxy-LSD, involves a broader range of enzymes, including CYP1A2, CYP2C9, CYP2E1, and CYP3A4. uc.ptnih.gov Another study using human liver S9 fractions also reported that CYP1A2 and CYP3A4 were predominantly involved in the N-dealkylation and hydroxylation pathways of LSD and related lysergamides. nih.govnih.gov Genetic polymorphisms in these CYP enzymes, particularly CYP2D6, can influence LSD pharmacokinetics. Individuals with non-functional CYP2D6 (poor metabolizers) exhibit higher plasma concentrations and longer half-lives of LSD compared to those with functional CYP2D6. metabolomicsworkbench.orgcerilliant.com

Structural Identification of Major Metabolites

Metabolic studies have led to the identification and structural characterization of several LSD metabolites. The most prominent human metabolite identified is 2-oxo-3-hydroxy-LSD. uc.ptnih.govamericanelements.comwikipedia.orgcaymanchem.comuni.luresearchgate.net This metabolite is often found in significantly higher concentrations than the parent drug in biological samples such as urine, making it a crucial marker for LSD use detection. americanelements.comwikipedia.orguni.lu Another important metabolite is nor-LSD, resulting from N-demethylation. uc.ptnih.govwikipedia.orgcaymanchem.comresearchgate.net In vitro studies have also identified other metabolites, including lysergic acid ethylamide (LAE) and 2-oxo-LSD. caymanchem.com Additionally, hydroxylated metabolites such as 13-hydroxy-LSD and 14-hydroxy-LSD, along with their glucuronide conjugates, have been detected, particularly in animal models. caymanchem.com Iso-LSD, an isomer of LSD, is also observed and can interconvert with LSD in the presence of bases. Isonor-LSD has also been reported in human urine.

Pre-clinical Animal Models for Metabolic Profiling

Pre-clinical studies using various animal models, including rodents and monkeys, have provided insights into the in vivo metabolic fate and clearance of LSD. caymanchem.com These models help to understand the systemic processing of the compound and its metabolites.

In Vivo Metabolic Fate and Clearance in Rodent Models

Studies in rats and guinea pigs indicate that LSD is almost completely metabolized, with only a small percentage of the unchanged drug excreted. Following administration, the compound undergoes extensive biotransformation. The half-life of LSD varies among species, with estimates in mice ranging from 7 to 37 minutes and around 100 minutes in monkeys. In rats, [14C]-LSD is primarily excreted in feces (73%), with lesser amounts in urine (16%) and expired air as [14C]CO2 (3.4%). Guinea pigs show a different excretion pattern, with significant amounts in feces (40%), urine (28%), and expired air (18%).

Comparative Interspecies Metabolism of Lysergamides

While detailed comparative studies on the metabolism of a wide range of lysergamides across multiple species are limited in the provided information, research in different animal models highlights species-specific differences in LSD metabolism. For instance, the profile of hydroxylated metabolites and their conjugates can vary between rats, guinea pigs, and monkeys. Studies on LSD-based new psychoactive substances, which are lysergamide (B1675752) derivatives, have shown that compounds like ALD-52, 1P-LSD, and 1B-LSD undergo deacylation to form LSD in rats, suggesting they act as prodrugs in this species. nih.govnih.gov This indicates that while core metabolic pathways may be conserved, the extent and specific routes of metabolism can differ across species.

Neurobiological Mechanisms of Action in Pre Clinical Models of + Lsd Tartrate

Modulation of Neurotransmitter Systems in Animal Brains

(+)-LSD tartrate exhibits a complex pharmacological profile, engaging with multiple neurotransmitter systems, including serotonergic, glutamatergic, and dopaminergic pathways ncats.ioncats.io.

Serotonergic System Dynamics and Receptor-Mediated Effects

The primary target of (+)-LSD is the serotonergic system. (+)-LSD acts as an agonist or partial agonist at a variety of serotonin (B10506) receptors, with a particularly notable affinity for the 5-HT2A receptor ncats.iopharmacytimes.comncats.io. Activation of the 5-HT2A receptor is considered a key mediator of the hallucinogenic effects of LSD ncats.ioncats.ionih.gov. Studies have shown that (+)-LSD can produce excitatory postsynaptic potentials (EPSPs) in neurons in brain regions such as the medial prefrontal cortex (mPFC) through 5-HT2A receptor stimulation nih.gov. This stimulation can lead to downstream effects on other neurotransmitter systems nih.gov. Beyond 5-HT2A, (+)-LSD also demonstrates agonist activity at other serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, 5-HT6, and 5-HT7 receptors ncats.ioncats.io. The interaction with 5-HT1A receptors, where (+)-LSD acts as a potent full agonist, may potentially modulate some of the behavioral effects observed in animal models nih.gov.

Data from receptor binding studies highlight the differential affinities of (+)-LSD for various serotonin receptor subtypes.

| Serotonin Receptor Subtype | (+)-LSD Affinity | Effect | Reference |

| 5-HT2A | High | Agonist/Partial Agonist | ncats.iopharmacytimes.comncats.io |

| 5-HT2C | High | Agonist | ncats.ioncats.io |

| 5-HT1A | High | Agonist | ncats.ioncats.ionih.gov |

| 5-HT1B | Agonist | - | ncats.ioncats.io |

| 5-HT1D | Agonist | - | ncats.ioncats.io |

| 5-HT5A | Agonist | - | ncats.ioncats.io |

| 5-HT6 | Agonist | - | ncats.ioncats.io |

| 5-HT7 | Agonist | - | ncats.ioncats.io |

Furthermore, studies have investigated the downstream signaling pathways activated by (+)-LSD binding to serotonin receptors. Research suggests that (+)-LSD binding to 5-HT2A receptors can preferentially activate certain intracellular signaling cascades, such as the β-arrestin pathway, over others, like the G-protein pathway storymd.com. This differential pathway activation may contribute to the unique pharmacological profile of (+)-LSD storymd.com.

Glutamatergic Neurotransmission and AMPA Receptor Activation

Pre-clinical evidence indicates that (+)-LSD modulates glutamatergic neurotransmission, a key excitatory system in the brain nih.gov. Studies have shown that (+)-LSD can indirectly affect α-amino-3-hydroxy-5-methyl-4-isoxazole propionate (B1217596) (AMPA) receptors nih.gov. AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate fast excitatory synaptic transmission wikipedia.org. In vitro studies have demonstrated that (+)-LSD can increase the excitatory response of interneurons in the piriform cortex following AMPA application nih.gov. Additionally, 5-HT2A receptor stimulation by (+)-LSD in the mPFC can promote glutamate release, which in turn activates AMPA receptors on pyramidal cells nih.gov. This interaction between serotonergic and glutamatergic systems, particularly involving 5-HT2A and AMPA receptors in the mPFC, has been implicated in the prosocial effects observed in animal models nih.gov.

Research findings highlight the interplay between these systems:

In vitro studies showed that (+)-LSD (100 nM) increased the excitatory response of interneurons in the piriform cortex after AMPA (5 µM) application nih.gov.

Stimulation of 5-HT2A receptors in layer V of the mPFC by (+)-LSD produces EPSPs, leading to glutamate release and subsequent AMPA receptor activation in apical dendrites of layer V pyramidal cells nih.gov. These effects were reversible with AMPA receptor antagonism nih.gov.

Studies using genetic models, such as conditional knockout mice lacking Raptor (a component of mTORC1) in excitatory glutamatergic neurons, have shown that the potentiation of 5-HT2A/AMPA synaptic responses by (+)-LSD is nullified, suggesting the necessity of intact mTORC1 signaling in excitatory neurons for this effect nih.gov.

Dopaminergic Pathway Contributions

(+)-LSD also interacts with the dopaminergic system. Its pharmacological profile includes direct activation of dopamine (B1211576) receptors ncats.ioncats.io. While the serotonergic system, particularly 5-HT2A receptors, is considered the primary mediator of its psychoactive effects, dopaminergic pathways are also influenced ncats.ioncats.io. Pre-clinical studies, such as those investigating drug discrimination in rats, have suggested that the discriminative stimulus effects of LSD may be mediated or influenced by both serotonergic and dopaminergic mechanisms nih.gov. However, the specific roles and mechanisms of (+)-LSD's interaction with different dopamine receptor subtypes in mediating its various effects in animal models require further detailed investigation.

Inductions of Synaptic Plasticity and Structural Neuroplasticity in Vitro and In Vivo Animal Models

A growing body of pre-clinical research indicates that (+)-LSD can induce synaptic and structural neuroplasticity, processes crucial for learning, memory, and adaptation. These effects are thought to contribute to the enduring behavioral changes observed after psychedelic administration in animal models.

Dendritic Spine Density and Arborization Enhancements

Studies in cultured neurons and in vivo animal models have demonstrated that (+)-LSD can promote structural plasticity, including enhancements in dendritic spine density and arborization nih.gov. Dendritic spines are small protrusions from dendrites that receive synaptic input, and changes in their number and structure are indicative of synaptic plasticity wikipedia.org. Dendritic arborization, the branching pattern of dendrites, also reflects neuronal connectivity and complexity nih.gov.

Research findings supporting these effects include:

In cultured rat cortical neurons, a non-hallucinogenic analog of LSD, 2-Br-LSD, was shown to induce dendritogenesis and spinogenesis nih.gov. While this specific finding pertains to an analog, it highlights the potential of lysergic acid derivatives to promote structural plasticity.

Studies investigating the mechanisms underlying the effects of psychedelics, including LSD, on mood disorders in animal models have linked their therapeutic potential to the ability to promote cortical neuritogenesis and reverse the behavioral effects of chronic stress, which can cause a loss of neurites, synaptic spines, and contacts nih.gov.

These findings suggest that (+)-LSD may contribute to neural circuit remodeling by enhancing the structural components of synapses and neuronal branches.

Mechanistic Role of mTORC1 Signaling Pathway

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway has been identified as a key mediator of the synaptic plasticity and behavioral effects induced by (+)-LSD in pre-clinical models nih.gov. mTORC1 is a protein complex that plays a critical role in regulating cell growth, protein synthesis, and synaptic plasticity nih.govplos.org.

Research has shown that (+)-LSD can activate the mTORC1 pathway. For instance, repeated administration of LSD in mice has been shown to increase the phosphorylation levels of Akt and mTOR in the prefrontal cortex, indicating activation of mTOR signaling nih.gov.

The involvement of mTORC1 in (+)-LSD's effects on synaptic plasticity and behavior is supported by studies using genetic manipulations:

In conditional knockout mice lacking Raptor (a structural component of mTORC1) specifically in excitatory glutamatergic neurons, the prosocial effects of LSD and the potentiation of 5-HT2A/AMPA synaptic responses were abolished nih.gov. This demonstrates that the integrity of mTORC1 in excitatory neurons is essential for these effects nih.gov.

Conversely, in knockout mice lacking Raptor in GABAergic neurons of the mPFC, LSD still promoted prosocial behavior, indicating a selective requirement for mTORC1 in excitatory neurons nih.gov.

These findings collectively suggest that (+)-LSD's ability to modulate glutamaterergic neurotransmission and induce prosocial effects is critically dependent on the activation of the mTORC1 signaling pathway in excitatory neurons nih.gov.

Regulation of Neuroplasticity-Related Gene Expression (e.g., BDNF, immediate-early genes)

Pre-clinical studies in animal models have demonstrated that this compound, often referred to as LSD in research contexts, modulates the expression of genes associated with neuroplasticity. Early studies using DNA microarrays and RNase protection assays in the prefrontal cortex, hippocampus, and midbrain of rats noted a significant increase in the expression of seven genes involved in synaptic plasticity, glutamatergic signaling, and cytoskeletal architecture following LSD administration. nih.gov These genes included c-fos, arc, krox-20, NOR1, Ikβ-α, sgk, and ania3. nih.gov

Acute administration of LSD (0.20, 0.24, 0.5, 1.0 mg/kg i.p.) in rats and mice stimulated the mRNA expression of plasticity-promoting genes in the cortex within 1–2 hours in a time- and dose-dependent manner. nih.gov Immediate early genes (IEGs), such as c-Fos and Arc (activity-regulated cytoskeleton protein), are among the most well-studied genes showing expression changes within minutes of 5-HT2A receptor stimulation. frontlinegenomics.com C-Fos expression was shown to be induced by DOI, a compound with similar activity, and later confirmed to be induced by LSD. frontlinegenomics.com The pattern of c-Fos expression induced by LSD mimicked that seen with DOI administration. frontlinegenomics.com Induction of c-Fos protein following LSD administration was attenuated by the selective 5-HT2A receptor antagonist MDL100907, indicating mediation via the 5-HT2A receptor. frontlinegenomics.com Arc is an effector gene that localizes to neuronal dendrites and is transcribed at active synapses. frontlinegenomics.com

BDNF (brain-derived neurotrophic factor), a neurotrophin involved in neuronal development, synaptic plasticity, and changes in dendritic morphology, is another key gene regulated by LSD. frontlinegenomics.com BDNF mRNA levels were shown to increase in a dose-dependent manner following administration of DOI, and these effects were eliminated by 5-HT2A antagonists like ketanserin (B1673593) and MDL100907. frontlinegenomics.com Chronic administration of LSD (0.16 mg/kg i.p., every other day for 90 days) in rats resulted in long-term changes in gene expression, including an increase in BDNF, in the medial prefrontal cortex (mPFC) weeks after treatment cessation. nih.govnih.govresearchgate.net Among the upregulated genes after chronic treatment were Bdnf, Egr2, Nor-1, Nr2a (encoding NMDA receptor subunits), and Npy (encoding neuropeptide Y). nih.govresearchgate.net These findings suggest that repeated LSD administration stimulates the expression of plasticity-related genes even long after the treatment period. nih.gov RNA-sequencing analysis of the mPFC in rats chronically treated with LSD showed persisting transcriptional effects and enrichment for differential regulation of schizophrenia-related genes weeks after drug discontinuation. biorxiv.org This analysis also indicated that chronic LSD exposure has a long-term effect on the epigenetic machinery, with genes involved in "covalent chromatin modification" and "histone modification" being highly enriched, including the gene Tet1. frontlinegenomics.combiorxiv.org Tet1 is involved in the erasure of DNA methylation and its expression increases upon LSD administration. biorxiv.org

Alterations in Brain Network Connectivity and Dynamics in Animal Studies

Pre-clinical research, including functional imaging techniques, has begun to explore how this compound alters brain network connectivity and dynamics in animal models. Studying these effects in awake rodents is considered critical for comparing data between animal models and humans. oup.com

Functional Magnetic Resonance Imaging (fMRI) Studies in Awake Rodents

To date, there are limited published pharmacological MRI (phMRI) studies on LSD in awake animals. oup.com However, one study reported using fMRI to follow functional changes in brain activity in response to different doses of lysergic acid diethylamide in fully awake, drug-naive rats. oup.com This study, involving both male and female rats, aimed to investigate dose-dependent changes in activity in regions like the prefrontal cortex, thalamus, and hippocampus. oup.com The data from this study are reported as the first preclinical functional MRI studies done on this drug in awake animals. oup.com

Thalamo-cortical Circuitry Modulation

The modulation of thalamo-cortical circuitry is considered a key aspect of psychedelic action. While much of the direct fMRI evidence regarding thalamo-cortical connectivity comes from human studies showing increased connectivity from the thalamus to the posterior cingulate cortex via 5-HT2A receptor activation, pre-clinical findings support the relevance of this circuit. nih.gov Animal models suggest that the effects of psychedelics like LSD may be mediated by brain regions and networks strongly involved in anxiety, including cortico-striato-thalamo-cortical networks. frontiersin.orgresearchgate.netcsic.escuni.cz Serotonergic psychedelics have been shown to shift thalamocortical connectivity, particularly increasing connectivity in somatosensory regions. osf.io A biologically grounded model of thalamo-cortical circuitry has been used in the context of studying the effects of microdosing LSD on neuroplasticity, suggesting that this modeling approach can capture functional changes in connectivity within cortical columns. nih.gov Pre-clinical findings that repeated low doses of LSD cause potentiation of AMPA receptor but not NMDA receptor synaptic responses in medial prefrontal cortex pyramidal neurons may be consistent with modeling results related to thalamo-cortical function and neural plasticity. nih.gov

Effects on Default Mode Network Analogues in Animal Models

While the concept of the Default Mode Network (DMN) is primarily characterized in human neuroimaging, researchers investigate analogous circuits and connectivity changes in animal models that may underlie similar functions. LSD has been shown to influence brain network dynamics. nih.govresearchgate.net In animal models, studies focusing on specific brain regions and their connectivity, such as the medial prefrontal cortex (mPFC), are relevant. The mPFC is a key hub in circuits implicated in social behavior and is considered part of networks functionally analogous to components of the human DMN. nih.govfrontiersin.orgfrontiersin.orgresearchgate.netmdpi.comresearchgate.net LSD selectively enhances social behavior by potentiating mPFC excitatory transmission through 5-HT2A and AMPA receptors and mTOR signaling. researchgate.netresearchgate.net These findings in the mPFC highlight alterations in connectivity and signaling within a region functionally relevant to complex behaviors and potentially analogous to components of the human DMN involved in self-referential processing and social cognition.

Behavioral Phenotypes as Mechanistic Probes in Animal Models

Behavioral studies in animal models serve as crucial mechanistic probes to understand the neurobiological effects of this compound. By observing changes in specific behaviors, researchers can infer the underlying neural circuits and molecular pathways involved.

Studies on Prosocial Behavior Enhancement

Pre-clinical studies have reported that LSD promotes prosocial behavior in animal models. nih.govfrontiersin.orgfrontiersin.orgresearchgate.netmdpi.comresearchgate.netoup.com In male mice, repeated administration of LSD (30 µg/kg, daily for seven days) resulted in enhanced social interaction behaviors, whereas acute administration did not. nih.govresearchgate.net This prosocial effect was found to be mediated through the activation of serotonin 5-HT2A and AMPA receptors in the medial prefrontal cortex. nih.govresearchgate.netresearchgate.net Furthermore, this enhancement of social behavior was dependent on mammalian target of rapamycin complex 1 (mTORC1) signaling within excitatory neurons. nih.govresearchgate.netmdpi.comresearchgate.net Studies using genetically modified mouse models have supported the role of mTORC1 in excitatory neurons, showing that LSD failed to induce prosocial behavior in mice lacking Raptor, a key component of mTORC1, in excitatory neurons, while the effect was preserved in mice lacking Raptor in GABAergic neurons. nih.govmdpi.com These results indicate that LSD selectively enhances social behavior by potentiating mPFC excitatory transmission through the 5-HT2A/AMPA/mTORC1 signaling pathway. researchgate.netresearchgate.net Repeated treatment with low doses of LSD increased interaction time in the direct social interaction test and enhanced sociability and social novelty indices in the three-chamber test in mice. researchgate.net These prosocial effects were blocked by the intra-PFC administration of both 5-HT2A and AMPA antagonists. researchgate.net

Head-Twitch Response (HTR) as a Pharmacological Readout

The head-twitch response (HTR) is a well-established behavioral assay in rodents, particularly mice and rats, used as a pharmacological readout for the in vivo activity of serotonergic hallucinogens. researchgate.netresearchgate.net It is characterized by rapid, jerky movements of the head and is considered a behavioral proxy for the hallucinogenic effects observed in humans. researchgate.netresearchgate.net The induction of HTR is strongly mediated by the activation of the serotonin 5-HT2A receptor. researchgate.netresearchgate.netresearchgate.net

Studies investigating this compound have demonstrated its ability to induce the HTR in mice. researchgate.net This effect is consistent with its known agonist activity at the 5-HT2A receptor. The potency of compounds in inducing HTR is often quantified by their median effective dose (ED50). For LSD, the ED50 for inducing HTR in mice has been reported to be 132.8 nmol/kg. scribd.com

The HTR assay is valuable for differentiating between hallucinogenic and non-hallucinogenic compounds that interact with serotonergic systems. For instance, 2-bromo-LSD, a non-hallucinogenic analog of LSD, does not induce the HTR in mice, further supporting the role of this behavior as a correlate of psychedelic-like effects mediated by 5-HT2A receptor activation. researchgate.net

Table 1: Potency of LSD in Inducing Head-Twitch Response in Mice

| Compound | Assay | Species | ED50 (nmol/kg) |

| LSD | Head-Twitch Response | Mouse | 132.8 |

Drug Discrimination Paradigms for Receptor-Mediated Effects

Drug discrimination paradigms are behavioral tests in animals that assess the subjective or interoceptive effects of drugs. These paradigms involve training animals, typically rodents, to discriminate the internal cues produced by a specific drug from those produced by saline or another control substance. Once trained, the animals can be tested with various compounds to determine if they produce similar internal cues, indicated by substituting for the training drug. researchgate.net

For serotonergic hallucinogens, including LSD, drug discrimination tests have revealed that these compounds produce a distinct profile of interoceptive cues that animals can reliably discriminate. researchgate.net This discriminative stimulus effect is primarily mediated by the serotonergic system, with the 5-HT2A receptor identified as the main site of action. researchgate.net Modulation by other serotonergic receptors, such as 5-HT2C and 5-HT1A, also plays a role. researchgate.net

Early research in the field of drug discrimination utilized LSD to establish the method as a mainstream behavioral pharmacology assay. researchgate.net Studies using rats trained to discriminate this compound from saline have shown that other compounds with similar pharmacological profiles, particularly those acting as 5-HT2A agonists, can fully substitute for the this compound stimulus. researchgate.net This indicates that these compounds produce a similar subjective state in the trained animals. The discriminative stimulus properties of LSD are a valuable tool for understanding the receptor mechanisms underlying its effects and for characterizing novel compounds that interact with the same pathways.

Structure Activity Relationships Sar and Computational Modeling of + Lsd Tartrate and Analogs

Molecular Descriptors and Physicochemical Determinants of Biological Activity

Molecular descriptors are numerical values that capture the physicochemical properties and structural features of a molecule. These descriptors are essential in SAR studies and computational modeling as they allow for the quantification of molecular characteristics that may influence biological activity, such as binding affinity, efficacy, and pharmacokinetic properties researchgate.net. For (+)-LSD and its analogs, relevant molecular descriptors include parameters related to size, shape, lipophilicity, polarity, electronic distribution, and the presence of specific functional groups researchgate.netsolubilityofthings.com.

Ligand-Receptor Docking and Interaction Analysis

Ligand-receptor docking is a computational technique used to predict the preferred binding orientation (pose) of a ligand within the binding site of a receptor and to estimate the binding affinity blossomanalysis.com. This method provides valuable insights into the specific interactions that stabilize the ligand-receptor complex. For (+)-LSD, docking studies, often guided by crystal structures of serotonin (B10506) receptors bound to lysergamides, have been instrumental in understanding its binding mode nih.govnih.govnih.gov.

The crystal structure of (+)-LSD in complex with the human serotonin 5-HT2B receptor (5-HT2BR) has provided significant structural insights into its interaction with serotonin receptors nih.govneurosciencenews.comblossomanalysis.comresearchgate.netmdpi.com. This structure revealed that (+)-LSD binds in the orthosteric binding site, where serotonin typically binds, and also engages an extended binding site nih.govkenyon.edu.

Elucidation of Orthosteric Binding Site Contacts

Within the orthosteric binding pocket, (+)-LSD forms several key interactions with residues in helices III, V, VI, and VII of the receptor nih.gov. A crucial interaction is the salt bridge formed between the protonated nitrogen of the tryptamine (B22526) core of (+)-LSD and a conserved aspartate residue (D1353.32 in 5-HT2BR, D1553.32 in 5-HT2AR) in helix III nih.govnih.govnih.govkenyon.eduresearchgate.net. This interaction is common to many biogenic amine receptors and is critical for ligand binding nih.govnih.govresearchgate.net.

The ergoline (B1233604) ring system of (+)-LSD also forms edge-to-face aromatic contacts with conserved phenylalanine residues (F3406.51 and F3416.52 in 5-HT2BR) in helix VI nih.govresearchgate.net. Additionally, hydrogen bonds are observed between the indole (B1671886) nitrogen of (+)-LSD and the backbone of a glycine (B1666218) residue (G2215.42 in 5-HT2BR) in helix V nih.govkenyon.edu. These interactions collectively stabilize the binding of the ergoline core within the orthosteric pocket nih.govnih.gov.

Stereochemical Influence of the Diethylamide Moiety

The diethylamide moiety of (+)-LSD plays a critical role in its interaction with the receptor and contributes to its unique pharmacological properties, including its long residence time nih.govneurosciencenews.comnih.govblossomanalysis.com. The crystal structure revealed that the diethylamide group binds in a crevice formed by helices II, III, and VII nih.gov. One ethyl group makes non-polar contacts with residues like L1323.29 and W1313.28, while the other ethyl group extends towards L3627.35, a residue in the extended binding pocket nih.gov.

The conformation adopted by the diethylamide moiety when bound to the receptor is crucial for (+)-LSD's activity nih.gov. Studies with stereochemically constrained analogs, such as SSAz and RRAz, have demonstrated the importance of the diethylamide conformation for potency and function nih.govresearchgate.net. The receptor-bound conformation of the diethylamide in (+)-LSD is consistent with the observed stereochemical preference for certain analogs over others, highlighting how the specific positioning and interactions of this group influence receptor binding and downstream signaling, including β-arrestin recruitment nih.govmdpi.comresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to develop mathematical models that correlate molecular descriptors of a series of compounds with their biological activities nih.govmdpi.com. These models can be used to predict the activity of new compounds and to gain further insights into the structural features that are important for activity mdpi.com. QSAR studies on lysergamide (B1675752) analogs, including those related to (+)-LSD, have been conducted to understand how variations in chemical structure influence binding affinity and functional activity at serotonin receptors acs.orgtandfonline.combenthamdirect.commdpi.com.

QSAR models typically involve calculating a range of molecular descriptors for a set of ligands with known biological activity and then using statistical methods to build a predictive model mdpi.com. These descriptors can include physicochemical properties, structural features, and electronic properties researchgate.netnih.gov. By analyzing the relationships between these descriptors and the observed biological activity, QSAR can identify key molecular features that contribute to potency and efficacy mdpi.com. For lysergamides, QSAR studies have explored the impact of substitutions on the ergoline core and variations in the amide substituent on receptor binding and behavioral effects acs.org. These studies can help prioritize the synthesis of novel analogs with desired properties mdpi.com.

Predictive Computational Modeling and Molecular Dynamics (MD) Simulations

Predictive computational modeling, including molecular dynamics (MD) simulations, provides a dynamic view of ligand-receptor interactions and receptor conformational changes nih.govacs.orgacs.org. Unlike static docking studies, MD simulations allow researchers to observe the flexibility of both the ligand and the receptor over time, providing a more realistic representation of the binding process and the stability of the complex nih.govacs.org.

MD simulations of (+)-LSD bound to serotonin receptors, such as 5-HT2BR and 5-HT2AR, have provided crucial insights into the kinetics of binding and dissociation nih.govneurosciencenews.comnih.govblossomanalysis.comresearchgate.netmdpi.com. These simulations suggest that the exceptionally slow dissociation of (+)-LSD from these receptors, which is thought to contribute to its long duration of action, is due, at least in part, to the formation of an "extracellular lid" formed by extracellular loop 2 (EL2) of the receptor that covers the binding pocket nih.govneurosciencenews.comnih.govblossomanalysis.comresearchgate.netmdpi.comkenyon.edu. MD simulations have shown that residues in this lid interact with (+)-LSD, effectively trapping it within the binding site nih.govresearchgate.netkenyon.edu. Mutations designed to increase the mobility of this lid have been shown to accelerate (+)-LSD dissociation kinetics nih.govneurosciencenews.comresearchgate.net.